N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
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Overview
Description
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a complex organic compound that features both quinoline and indole moieties These structures are known for their significant biological activities and are often found in pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the Skraup synthesis can be employed to form the quinoline ring. This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride to introduce the acetyl group at the desired position.
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the acetylated quinoline derivative with the indole derivative through an oxamide linkage. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoline ring, especially at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the indole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinoline N-oxide or indole N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the indole or quinoline rings.
Scientific Research Applications
Chemistry
In chemistry, N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of quinoline and indole derivatives with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, the compound’s potential pharmacological activities can be explored. Quinoline and indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound could be a candidate for drug development targeting these therapeutic areas.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinoline and indole moieties.
Mechanism of Action
The mechanism of action of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide would depend on its specific biological target. Generally, compounds with quinoline and indole structures can interact with DNA, enzymes, and receptors. The acetyl group may enhance cell permeability, allowing the compound to reach intracellular targets more effectively. The oxamide linkage could facilitate binding to proteins or enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Chloroquine, quinine
Indole Derivatives: Indomethacin, serotonin
Uniqueness
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is unique due to the combination of both quinoline and indole moieties in a single molecule
This detailed overview provides a comprehensive understanding of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-15(28)27-12-4-5-16-8-9-18(13-21(16)27)26-23(30)22(29)24-11-10-17-14-25-20-7-3-2-6-19(17)20/h2-3,6-9,13-14,25H,4-5,10-12H2,1H3,(H,24,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCXPTWZHCRNOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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